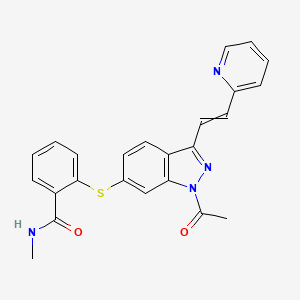
(E)-2-((1-Acetyl-3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)-N-methylbenzamide (Axitinib Impurity)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl Axitinib is a derivative of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The acetylation of Axitinib aims to modify its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and reducing side effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Axitinib involves the acetylation of Axitinib. This process typically includes the reaction of Axitinib with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group in Axitinib.
Industrial Production Methods
Industrial production of N-Acetyl Axitinib follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl Axitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert N-Acetyl Axitinib back to its parent compound, Axitinib.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Axitinib.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Acetyl Axitinib has several scientific research applications:
Chemistry: Used as a model compound to study acetylation reactions and their effects on pharmacokinetics.
Biology: Investigated for its potential to modulate biological pathways involving VEGFR.
Medicine: Explored as a therapeutic agent for cancer treatment, particularly in cases where Axitinib shows limited efficacy or adverse effects.
Industry: Utilized in the development of new pharmaceutical formulations with improved stability and bioavailability.
Mecanismo De Acción
N-Acetyl Axitinib exerts its effects by selectively inhibiting the tyrosine kinase activity of VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways involved in angiogenesis, thereby preventing tumor growth and metastasis. The acetylation of Axitinib may enhance its binding affinity to VEGFR, leading to increased potency and reduced side effects.
Comparación Con Compuestos Similares
Similar Compounds
Axitinib: The parent compound, used for the treatment of advanced renal cell carcinoma.
Sunitinib: Another VEGFR inhibitor with a broader spectrum of activity.
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Uniqueness
N-Acetyl Axitinib is unique due to its acetylation, which potentially enhances its pharmacokinetic properties and reduces side effects compared to Axitinib. This modification may result in better therapeutic outcomes and improved patient compliance.
Propiedades
Fórmula molecular |
C24H20N4O2S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[1-acetyl-3-(2-pyridin-2-ylethenyl)indazol-6-yl]sulfanyl-N-methylbenzamide |
InChI |
InChI=1S/C24H20N4O2S/c1-16(29)28-22-15-18(31-23-9-4-3-8-20(23)24(30)25-2)11-12-19(22)21(27-28)13-10-17-7-5-6-14-26-17/h3-15H,1-2H3,(H,25,30) |
Clave InChI |
DPCLTPPDTUVUIL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C2=C(C=CC(=C2)SC3=CC=CC=C3C(=O)NC)C(=N1)C=CC4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)
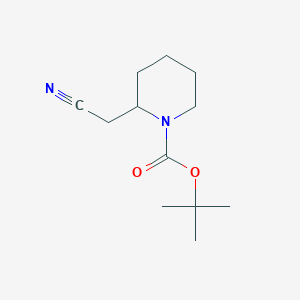

![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
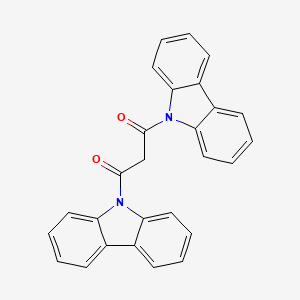
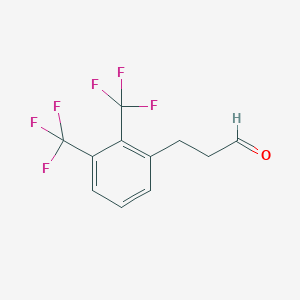

![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)

![6-oxo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B14776710.png)
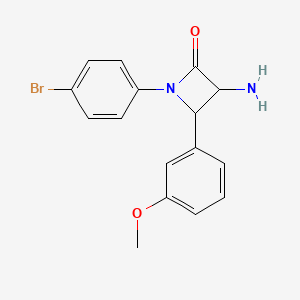
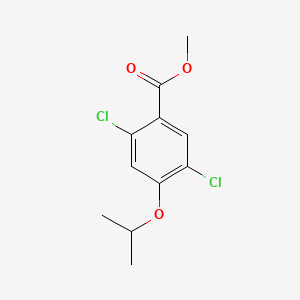

![Tert-butyl 4-(2-{[(benzyloxy)carbonyl]amino}acetyl)piperazine-1-carboxylate](/img/structure/B14776723.png)
